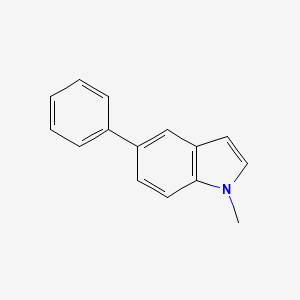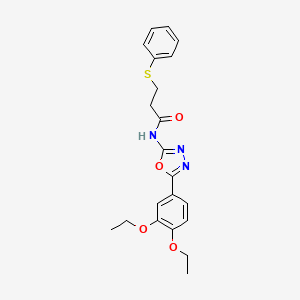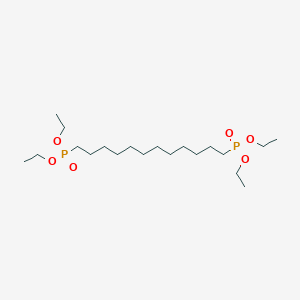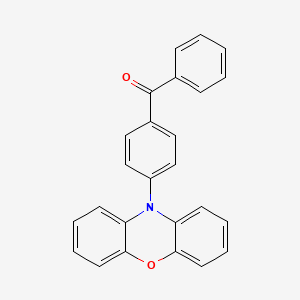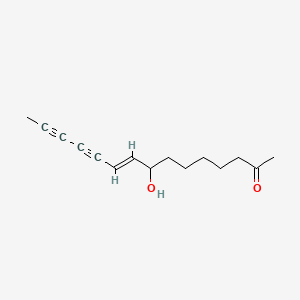
4-(2-Oxocycloheptyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocycloheptyl)benzonitrile is an organic compound with the molecular formula C14H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-oxocycloheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocycloheptyl)benzonitrile typically involves the reaction of benzonitrile with a cycloheptanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with 2-oxocycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve process efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxocycloheptyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-(2-Oxocycloheptyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Oxocycloheptyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical reactions and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, benzonitrile, has a simpler structure and different reactivity compared to 4-(2-Oxocycloheptyl)benzonitrile.
Cycloheptanone: This compound shares the cycloheptanone moiety but lacks the benzonitrile group.
4-(2-Oxocyclohexyl)benzonitrile: A similar compound with a cyclohexyl instead of a cyclo
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-(2-oxocycloheptyl)benzonitrile |
InChI |
InChI=1S/C14H15NO/c15-10-11-6-8-12(9-7-11)13-4-2-1-3-5-14(13)16/h6-9,13H,1-5H2 |
Clé InChI |
PNHRANRXCYBJIS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


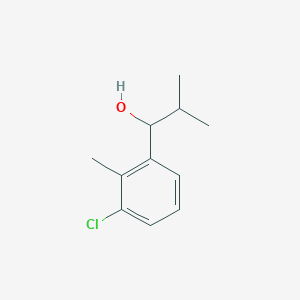
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)




![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

